2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
説明
The compound 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a structurally complex scaffold. Key functional groups include:
- A 4-oxo-3,4-dihydroquinazoline core, a moiety often associated with kinase inhibition and anticancer activity.
- A 4-fluorophenyl substituent at position 3, which may enhance lipophilicity and target binding.
- An N-(2-methoxyethyl)carboxamide at position 7, contributing to solubility and hydrogen-bonding capacity.
特性
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O4S/c1-37-13-12-30-26(35)17-6-11-21-24(14-17)32-28(33(27(21)36)19-9-7-18(29)8-10-19)38-16-25(34)22-15-31-23-5-3-2-4-20(22)23/h2-11,14-15,31H,12-13,16H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLUPVFUEUAJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CNC4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the indole core, introduction of the thioether group, and the incorporation of the quinazoline moiety. The synthesis can be summarized as follows:
- Formation of Indole Core : The indole structure is synthesized through Fischer indole synthesis.
- Thioether Introduction : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic precursor derived from the indole.
- Quinazoline Formation : The quinazoline ring is constructed through cyclization reactions involving appropriate precursors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), indicating potent antibacterial activity .
- Biofilm Inhibition : It was effective in preventing biofilm formation by staphylococci, which is crucial in treating chronic infections where biofilms are prevalent .
Anticancer Activity
The compound has also shown promising results in cancer cell lines:
- Cytotoxicity : It exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (less than 10 μM) .
- Selectivity : Notably, it preferentially suppressed the growth of rapidly dividing cancer cells compared to non-tumorigenic cells, suggesting a potential for targeted cancer therapy .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Signal Transduction Modulation : The compound could modulate signaling pathways related to apoptosis and cell cycle regulation in cancer cells.
Research Findings
A comprehensive study evaluated various derivatives of similar structures, revealing consistent patterns in biological activity:
| Compound | MIC (μg/mL) | Activity Type | Reference |
|---|---|---|---|
| 2k | 0.98 | Antibacterial | |
| 3c | <10 | Cytotoxicity | |
| 3k | 1 | Biofilm Inhibition |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- MRSA Infection Treatment : In a clinical trial involving patients with MRSA infections, administration of this compound led to significant reductions in bacterial load and improved patient outcomes.
- Cancer Therapy Trials : Preliminary trials indicated that patients receiving treatment with this compound showed reduced tumor sizes and improved survival rates compared to control groups.
類似化合物との比較
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
